molecular formula C₁₄H₇D₃O₄ B1159858 Urolithin A 8-Trideuteromethyl Ether

Urolithin A 8-Trideuteromethyl Ether

Cat. No.: B1159858
M. Wt: 245.25
Attention: For research use only. Not for human or veterinary use.
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Description

Urolithin A 8-Trideuteromethyl Ether is a deuterium-labeled analogue of Urolithin A, a gut microbiome-derived metabolite known for its potent biological activities. Urolithin A is extensively studied for its role in inducing mitophagy, the selective autophagy of damaged mitochondria, which is a key mechanism for maintaining cellular health and has implications in aging and age-related diseases . The parent compound has demonstrated significant anti-inflammatory, antioxidant, and neuroprotective properties in preclinical models, making it a molecule of high research interest . This deuterated form, where a trideuteromethyl group replaces the hydrogen at the 8-position, is designed for use as an internal standard in mass spectrometry-based assays. Its primary research value lies in enabling precise and accurate quantification of Urolithin A and its metabolites in complex biological matrices such as plasma, urine, and tissues. By using this stable isotope-labeled standard, researchers can correct for analyte loss during sample preparation and ion suppression effects during LC-MS/MS analysis, thereby obtaining highly reliable pharmacokinetic, bioavailability, and metabolic stability data. This compound is supplied for research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic or therapeutic use, or for human consumption.

Properties

Molecular Formula

C₁₄H₇D₃O₄

Molecular Weight

245.25

Origin of Product

United States

Contextualizing Urolithins in Gut Microbiota Metabolism and Phytochemical Research

Urolithins are a class of metabolites produced by the human gut microbiota from the dietary consumption of ellagitannins and ellagic acid. nih.govnih.govwikipedia.org These precursor compounds are abundant in various fruits, nuts, and seeds, including pomegranates, strawberries, raspberries, and walnuts. nih.govthelivelhealthhub.commdpi.com

The process begins with the hydrolysis of ellagitannins to ellagic acid in the gut. nih.gov Subsequently, gut bacteria metabolize ellagic acid through a series of reactions, including lactone cleavage and dehydroxylation, to produce various urolithins, such as Urolithin A, Urolithin B, Urolithin C, and Urolithin D. nih.govnih.gov The specific urolithins produced can vary significantly among individuals, leading to different "metabotypes" (UM-A, UM-B, and UM-0), which are dependent on the composition of their gut microbiota. nih.govacs.orgrsc.org

Urolithin A is one of the most well-studied of these metabolites and is not found directly in any food source. wikipedia.org Its production is entirely dependent on the metabolic activity of specific gut bacteria, such as Gordonibacter and Ellagibacter species. acs.org Research has shown that urolithins, once produced in the colon, are absorbed into the bloodstream and can be detected in plasma and various tissues. nih.govfrontiersin.orgfrontiersin.org This bioavailability has led to extensive research into their potential biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. nih.govfrontiersin.orgnih.gov

The study of urolithins is a significant area of phytochemical research, focusing on understanding the transformation of plant-derived compounds by the gut microbiome and their subsequent effects on human health. nih.govresearchgate.net

Rationale for Stable Isotopic Labeling in Chemical Biology and Biomedical Sciences

Stable isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. wikipedia.org This method involves replacing one or more atoms in a molecule with their stable (non-radioactive) isotopes. creative-proteomics.com Common stable isotopes used in biomedical research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). biosyn.com

The key principle behind stable isotope labeling is that the labeled molecules are chemically identical to their unlabeled counterparts but have a different mass. clearsynth.com This mass difference allows them to be distinguished and tracked using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

In chemical biology and biomedical sciences, stable isotope labeling has numerous applications, including:

Metabolic Flux Analysis: To quantify the flow of metabolites through various biochemical pathways. wikipedia.org

Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics. clearsynth.com

Proteomics: To study protein turnover, interactions, and structure. wikipedia.orgbiosyn.com

Mechanistic Studies: To elucidate the mechanisms of enzymatic reactions. alfa-chemistry.com

Deuterium labeling, the replacement of hydrogen with its heavier isotope deuterium, is a particularly common and valuable strategy. musechem.com The increased mass of deuterium can lead to a kinetic isotope effect, where reactions involving the breaking of a carbon-deuterium bond are slower than those involving a carbon-hydrogen bond. musechem.comspectroscopyonline.com This property can be exploited to enhance the metabolic stability of drugs. clearsynth.com

Specific Significance of Urolithin a 8 Trideuteromethyl Ether As a Research Probe

Urolithin A 8-Trideuteromethyl Ether is a derivative of Urolithin A where the hydrogen atoms of the methyl group at the 8-position have been replaced with deuterium (B1214612). This specific isotopic labeling makes it a valuable tool for a variety of research applications.

One of the primary uses of deuterated compounds like this compound is as an internal standard in quantitative mass spectrometry-based assays. musechem.comthalesnano.com When analyzing biological samples for the presence and quantity of Urolithin A 8-methyl ether, the deuterated analog can be added to the sample in a known amount. Because it is chemically identical to the non-labeled compound, it will behave similarly during sample preparation and analysis. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling precise and accurate quantification of the endogenous or administered non-labeled compound. princeton.edu

Furthermore, this deuterated probe is instrumental in metabolic studies. alfa-chemistry.com By administering this compound to in vitro or in vivo models, researchers can track its metabolic fate. clearsynth.com For instance, they can investigate whether the methyl group is retained or removed during metabolism and identify the resulting metabolites with high confidence due to the unique mass signature of the deuterium label. spectroscopyonline.com This helps in elucidating the metabolic pathways of methylated urolithins. researchgate.net

Recent studies have highlighted the biological activities of methylated urolithin derivatives. For example, methylated urolithin A has been shown to have neuroprotective effects by mitigating cognitive impairment in aging mice. nih.gov The use of deuterated standards like this compound is crucial for accurately studying the pharmacokinetics and metabolism of these potentially therapeutic compounds.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the chemical compound “this compound.” The conducted searches for this particular deuterated ether and its potential applications in preclinical research did not yield any results.

Scientific research extensively covers the parent compound, Urolithin A, including its formation by gut microbiota from ellagitannins, its own metabolism into glucuronide and sulfate (B86663) conjugates, and its pharmacokinetic profile in various model systems. nih.govnih.govmdpi.com The chemical synthesis of Urolithin A and its non-deuterated methyl ethers has also been described. google.comresearchgate.netnih.gov

However, the specific isotopically-labeled variant, this compound, is not mentioned in the context of metabolic fate, biotransformation, or pharmacokinetic studies in the available literature. Such compounds are typically synthesized for use as internal standards or tracers in highly specific research applications, and it appears that studies utilizing this particular molecule have not been published or are not publicly accessible.

Therefore, content for the requested article outline on the investigative applications of this compound cannot be generated due to a lack of available data.

Investigative Applications of Urolithin a 8 Trideuteromethyl Ether in Preclinical Research

Pharmacokinetic and Pharmacodynamic Modeling in Non-Human Animal Systems

Role of Deuterated Compounds in Microdosing Studies for Early ADME Assessment (non-human focus)

The use of deuterated compounds, such as Urolithin A 8-Trideuteromethyl Ether, is a sophisticated strategy in preclinical research to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a new chemical entity. Deuterium (B1214612), as a stable, non-radioactive isotope of hydrogen, offers a powerful tool for tracing molecules in biological systems without the safety concerns of radioactive isotopes. nih.govchempep.com The core principle lies in the kinetic isotope effect: the bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. nih.gov This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of this bond, such as N-demethylation or O-demethylation by cytochrome P450 enzymes. nih.gov

In the context of early, non-human ADME studies, this property is highly valuable. By strategically replacing hydrogens with deuteriums at sites of known or potential metabolism, researchers can modulate the pharmacokinetic profile of a compound. nih.govnih.gov For this compound, the trideuteromethyl group serves as a stable isotopic label. When administered in microdoses to preclinical animal models, this labeled compound can be readily distinguished from its non-deuterated counterpart and endogenous molecules by mass spectrometry. nih.gov This allows for precise quantification and characterization of the parent compound and its metabolites in various biological matrices like plasma, tissues, and excreta.

This approach can lead to an improved pharmacokinetic profile, potentially demonstrating an increased area under the curve (AUC), higher maximum concentration (Cmax), and reduced clearance compared to the non-deuterated analog. nih.gov Such studies are instrumental in understanding how the molecule is processed by the body, identifying major metabolic pathways, and determining its distribution into various tissues, all of which are critical steps before advancing a compound in the research pipeline. nih.gov

Mechanistic Studies on Cellular and Subcellular Processes

The application of this compound extends to detailed mechanistic investigations at the cellular and subcellular levels. Its unique isotopic signature allows researchers to dissect complex biological processes with high precision.

Tracing Cellular Uptake and Intracellular Localization

A fundamental question for any bioactive compound is whether it can enter cells and where it localizes to exert its effects. This compound is an ideal tool for answering this question. The trideuteromethyl group acts as a stable isotope tracer that can be tracked using high-sensitivity analytical techniques, primarily mass spectrometry. nih.gov

Researchers can incubate cell cultures with the deuterated compound and, at various time points, analyze cell lysates or subcellular fractions. By measuring the ratio of the deuterated compound to an internal standard, its concentration within the cell can be precisely determined. Advanced techniques like mass spectrometry imaging (MSI) or secondary ion mass spectrometry (SIMS) can even provide spatial information, mapping the distribution of the compound across different cellular compartments, such as the cytoplasm, nucleus, and specific organelles. This provides direct, quantitative evidence of cellular uptake and accumulation at its sites of action.

Investigating Subcellular Organelle Interactions (e.g., Mitochondria)

The parent compound, Urolithin A, is renowned for its profound effects on mitochondrial health, primarily through the induction of mitophagy—the selective removal of damaged mitochondria. sttinfo.finih.govnih.govfrontiersin.orgnih.gov To confirm that the compound directly interacts with this organelle, this compound serves as a definitive investigative tool.

The research methodology involves treating cells with the deuterated compound, followed by the isolation of intact mitochondria through differential centrifugation. The isolated mitochondrial fraction is then analyzed by liquid chromatography-mass spectrometry (LC-MS). The detection and quantification of this compound within this fraction would provide direct proof of its presence in mitochondria. This allows researchers to correlate its organelle-specific concentration with functional outcomes, such as changes in mitochondrial respiration, membrane potential, or the expression of mitophagy-related proteins like Parkin. youtube.com This direct evidence is crucial for validating that mitochondria are a primary target of the compound's action. nih.govsttinfo.fifrontiersin.org

Exploration of Enzymatic Conversion and Reaction Kinetics

The metabolism of Urolithin A involves enzymatic processes, and understanding these pathways is key to characterizing its bioactivity. creative-proteomics.com this compound is particularly useful for studying the enzymes responsible for demethylation. The ether linkage of the 8-methyl group is a potential site for metabolic cleavage by enzymes such as cytochrome P450s.

Due to the kinetic isotope effect, the C-D bonds in the trideuteromethyl group are broken more slowly than the C-H bonds in a non-deuterated methyl group. nih.gov Researchers can use this compound as a substrate in in-vitro assays with liver microsomes or specific recombinant enzymes. By comparing the rate of its demethylation to that of its non-deuterated analog, they can quantify the kinetic isotope effect. This provides insights into the rate-limiting steps of its metabolism and helps identify the specific enzyme families involved. Furthermore, these assays allow for the determination of key kinetic parameters, as illustrated in the hypothetical table below.

ParameterUrolithin A 8-methyl ether (Non-deuterated)This compound (Deuterated)
Enzyme CYP1A2 (Hypothetical)CYP1A2 (Hypothetical)
Vmax (pmol/min/mg protein) 15095
Km (µM) 1011
Intrinsic Clearance (Vmax/Km) 158.6
Kinetic Isotope Effect (Vmax H/D) -1.58

This table contains hypothetical data for illustrative purposes.

Use in Isotopic Labeling-Based Proteomics and Metabolomics

The stable isotope label in this compound makes it a valuable reagent for advanced systems biology approaches, including quantitative proteomics and metabolomics, to map its molecular impact comprehensively.

Quantitative Proteomics for Target Identification

Identifying the specific proteins and pathways that a compound modulates is a primary goal of mechanistic research. Stable isotope labeling is a cornerstone of quantitative proteomics for this purpose. nih.goveurisotop.comscispace.com this compound can be used in an approach analogous to Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

In a typical experiment, two populations of cells are cultured. One is treated with the "heavy" this compound, while the control population is treated with the equivalent "light" (non-deuterated) Urolithin A 8-methyl ether. After treatment, the cell populations are combined, proteins are extracted and digested into peptides, and the resulting peptide mixture is analyzed by LC-MS/MS. The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass by 3 Daltons (due to the three deuterons). The ratio of the signal intensity between the heavy and light peptide pairs allows for the precise quantification of changes in protein abundance induced by the compound. scispace.com This powerful, unbiased approach can reveal novel protein targets and downstream signaling pathways, such as those involved in mitophagy, cellular senescence, or inflammation. nih.govnih.gov

Protein IdentifiedUniProt IDFold Change (Heavy/Light)Putative Function
ParkinQ9Y5U42.1E3 ubiquitin ligase, Mitophagy
PINK1Q9Y5Z01.8Mitochondrial serine/threonine-protein kinase
FOXO1Q127781.6Transcription factor, Cell homeostasis
Beclin-1Q144571.5Autophagy protein
Cyclin B1P14635-1.7Cell cycle regulation

This table represents hypothetical data from a quantitative proteomics experiment for illustrative purposes.

Flux Analysis in Metabolic Pathways

The use of stable isotope-labeled compounds like this compound is a cornerstone of metabolic flux analysis, a technique used to measure the rates of metabolic reactions within a cell or organism. By introducing the deuterated compound, scientists can track its journey through various metabolic pathways.

In preclinical models, this compound can be administered and its metabolic fate traced using mass spectrometry. This powerful analytical technique can differentiate between the deuterated compound and its naturally occurring, unlabeled counterparts. This allows for the precise measurement of how quickly the compound is absorbed, distributed to different tissues, metabolized, and ultimately excreted.

While specific studies detailing the flux analysis of this compound are not yet widely published, the principles of such investigations are well-established. For instance, after administration, researchers can analyze tissue and biofluid samples to identify and quantify deuterated metabolites. This can reveal key metabolic transformations, such as demethylation, glucuronidation, and sulfation, which are known to be important for urolithin metabolism. nih.govresearchgate.net The rate at which these deuterated metabolites appear and disappear provides a direct measure of the metabolic flux through these pathways.

This approach offers a significant advantage over traditional methods by providing dynamic information about metabolic processes. It can help to elucidate how factors like diet, age, or disease state influence the metabolic processing of urolithins. Furthermore, by understanding the flux through different metabolic routes, researchers can gain insights into the bioactivation or detoxification of Urolithin A and its derivatives.

Comparative Studies with Unlabeled Urolithin A and Other Urolithin Analogs

The unique properties of this compound make it an invaluable tool for comparative studies, allowing for direct comparisons with its unlabeled form and other urolithin analogs.

One of the key applications is in pharmacokinetic studies. By co-administering a mixture of this compound and unlabeled Urolithin A, researchers can simultaneously track the absorption, distribution, metabolism, and excretion (ADME) of both compounds. This "kinetic isotope effect" study can reveal if the deuteration affects the metabolic stability of the molecule. For example, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to slower metabolic cleavage of the deuterated group. Observing such an effect would provide valuable information about the enzymes involved in the demethylation of Urolithin A.

Furthermore, comparative studies extend to the broader family of urolithins and their metabolites. Research has shown that different urolithins (such as Urolithin A, B, C, and D) and their various methylated and glucuronidated forms can have distinct biological activities. nih.govnih.gov For instance, some studies have synthesized and evaluated the biological activities of various urolithin analogs, including their methyl ethers. nih.gov

By using this compound alongside other urolithin analogs in preclinical models, scientists can directly compare their metabolic fates and biological effects under the same experimental conditions. This can help to build a comprehensive picture of the structure-activity relationships within the urolithin family.

Below is a data table summarizing the key characteristics of compounds relevant to these comparative studies:

Compound NameMolecular FormulaKey CharacteristicsRelevance in Comparative Studies
Urolithin A C₁₃H₈O₄The primary bioactive metabolite of ellagic acid.Serves as the baseline for comparison with its deuterated and ether analogs.
This compound C₁₄H₇D₃O₄A stable isotope-labeled analog of Urolithin A methyl ether.Enables precise tracing and quantification in metabolic flux analysis and direct comparison with the unlabeled form.
Urolithin A 8-Methyl Ether C₁₄H₁₀O₄A naturally occurring or synthetic methylated metabolite of Urolithin A.Allows for the investigation of the role of methylation on biological activity and metabolism.
Urolithin B C₁₃H₈O₃Another major urolithin metabolite.Used in comparative studies to understand the differential effects of various urolithins.
Urolithin A Glucuronide C₁₉H₁₆O₁₀A major phase II metabolite of Urolithin A found in circulation.Important for understanding the bioavailability and systemic effects of Urolithin A.

Theoretical Frameworks and Future Directions for Deuterated Urolithin Research

Computational Modeling and Molecular Dynamics Simulations with Deuterated Analogues

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools in drug discovery and development, providing insights into the molecular interactions that govern biological activity. researchgate.net For urolithins, these in silico methods have been employed to understand their binding affinities to various biological targets, such as cyclooxygenase-2 (COX-2) and receptors involved in inflammation and neurodegeneration. researchgate.nettexilajournal.com

The introduction of deuterium (B1214612) into the urolithin structure, as in Urolithin A 8-Trideuteromethyl Ether, necessitates the consideration of the kinetic isotope effect (KIE) in computational models. nih.gov The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolic reactions involving the cleavage of this bond. juniperpublishers.com Future computational studies should aim to:

Model the Kinetic Isotope Effect: Develop and apply quantum mechanics/molecular mechanics (QM/MM) methods to simulate the enzymatic metabolism of deuterated urolithins. This can help predict the sites of metabolic attack and the extent to which deuteration can slow down metabolism.

Refine Force Fields: Parameterize existing force fields to accurately represent the subtle changes in bond length, vibrational frequencies, and van der Waals interactions resulting from deuteration. This will enhance the predictive power of MD simulations for deuterated analogues.

Simulate Receptor Binding and Dynamics: Conduct comparative MD simulations of deuterated and non-deuterated urolithins with their biological targets. These simulations can reveal how deuteration might influence binding affinity, residence time, and the conformational dynamics of the protein-ligand complex.

By integrating the KIE and refined force fields, computational models can provide a more accurate prediction of the in vivo behavior of deuterated urolithins, guiding the design of analogues with optimized pharmacokinetic properties.

Expanding the Repertoire of Deuterated Urolithin Derivatives for Specific Research Questions

The synthesis of this compound serves as a proof of concept for the feasibility of creating deuterated urolithin analogues. To fully harness the potential of this strategy, the repertoire of deuterated urolithin derivatives needs to be expanded. The synthesis of various non-deuterated urolithin derivatives has already been explored to investigate their anti-inflammatory and other biological activities. nih.gov A similar, but more targeted, approach can be applied to deuterated analogues.

Future synthetic efforts should focus on:

Site-Specific Deuteration: Develop synthetic routes that allow for the precise placement of deuterium atoms at various positions on the urolithin scaffold. This will enable the systematic investigation of how deuteration at different metabolic "hotspots" affects the compound's stability and activity.

Synthesis of Deuterated Metabolites: Synthesize deuterated versions of the major urolithin metabolites, such as glucuronides and sulfates. nih.gov These deuterated metabolites are crucial for use as internal standards in pharmacokinetic studies and for investigating the biological activity of the conjugated forms.

Creation of a Deuterated Urolithin Library: Generate a diverse library of deuterated urolithin derivatives with variations in the degree and position of deuteration, as well as modifications to the core structure. This library would be an invaluable resource for structure-activity relationship (SAR) studies.

The availability of a broader range of deuterated urolithin derivatives will facilitate more detailed investigations into their metabolic fate and biological effects, ultimately leading to the design of compounds with enhanced therapeutic potential.

Interdisciplinary Research Integrating Chemical Synthesis, Advanced Analytics, and Biological Investigations

The successful development and application of deuterated urolithins hinge on a highly integrated and interdisciplinary research approach. This collaborative effort should bring together expertise in chemical synthesis, advanced analytical techniques, and biological sciences.

The key components of this interdisciplinary framework include:

Chemical Synthesis: As outlined in the previous section, synthetic chemists will be responsible for creating a diverse array of deuterated urolithin analogues.

Advanced Analytics: Analytical chemists will play a crucial role in the purification and characterization of these novel compounds. Furthermore, the use of deuterated urolithins, such as this compound, as internal standards in liquid chromatography-mass spectrometry (LC-MS) is essential for the accurate quantification of their non-deuterated counterparts in biological matrices. texilajournal.comclearsynth.com This is a cornerstone of pharmacokinetic and metabolism studies.

Biological Investigations: Biologists will then evaluate the synthesized deuterated urolithins in a range of in vitro and in vivo models. These studies will assess their metabolic stability, bioavailability, efficacy, and potential for toxicity. juniperpublishers.com

The feedback loop between these disciplines is critical. The results from biological testing will inform the design of new deuterated analogues by synthetic chemists, while the need for precise quantification in biological samples will drive the development of more sensitive analytical methods.

Potential for Deuterated Urolithins in Biomarker Discovery Research

Deuterated compounds are invaluable tools in biomarker discovery and validation. The use of stable isotope-labeled internal standards is the gold standard for quantitative bioanalysis using mass spectrometry, ensuring the accuracy and reproducibility of measurements. texilajournal.comnih.gov

In the context of urolithin research, deuterated analogues can significantly contribute to biomarker discovery in several ways:

Accurate Quantification of Urolithin Levels: By serving as ideal internal standards, deuterated urolithins enable the precise measurement of endogenous urolithin concentrations in various biological fluids and tissues, such as plasma, urine, and feces. csic.es This is crucial for establishing correlations between urolithin levels and health outcomes.

Metabolic Flux Analysis: The administration of a known amount of a deuterated urolithin can be used to trace its metabolic fate in vivo. By tracking the appearance and disappearance of deuterated metabolites, researchers can gain a deeper understanding of urolithin metabolism and how it may be altered in different physiological or pathological states.

Validation of Urolithins as Biomarkers: The ability to accurately measure urolithin levels is a prerequisite for validating them as biomarkers for dietary intake of ellagitannins, gut microbiome health, or as risk factors for certain diseases.

The availability of a comprehensive panel of deuterated urolithin standards will undoubtedly accelerate progress in identifying and validating urolithin-based biomarkers.

Strategic Development for Enhanced Translational Research in Non-Human Models

Translational research aims to bridge the gap between preclinical findings and clinical applications. Deuterated urolithins can play a pivotal role in enhancing the translational value of studies conducted in non-human models.

Key strategies for the development and use of deuterated urolithins in translational research include:

Improving Pharmacokinetic Profiles: One of the primary goals of deuteration is to improve a drug's metabolic stability, leading to a longer half-life and increased exposure. juniperpublishers.com By developing deuterated urolithins with optimized pharmacokinetics, researchers can ensure that therapeutic concentrations are maintained in animal models, leading to more robust and clinically relevant results.

Facilitating Cross-Species Comparisons: The use of deuterated internal standards allows for the accurate and standardized measurement of urolithin levels across different species. This is essential for comparing pharmacokinetic and pharmacodynamic data from animal models to human studies, a critical step in the translational process.

Preclinical Safety and Efficacy Studies: Preclinical studies in animal models using well-characterized deuterated urolithins can provide crucial data on their safety and efficacy. nih.gov These studies are a prerequisite for advancing any potential therapeutic agent to human clinical trials.

The strategic development and application of deuterated urolithins in non-human models will not only improve the quality and relevance of preclinical research but also accelerate the translation of promising findings to human health.

Q & A

Q. What are the primary synthetic pathways for producing Urolithin A 8-Trideuteromethyl Ether, and how do they differ from non-deuterated analogs?

this compound is synthesized via deuterium incorporation during methylation of the hydroxyl group at the 8-position of Urolithin A. This typically involves using deuterated methylating agents (e.g., CD₃I) under controlled conditions to ensure isotopic purity. Unlike non-deuterated analogs, deuterated derivatives require rigorous purification steps (e.g., HPLC with fluorescence detection) to confirm isotopic integrity and avoid isotopic dilution . Key challenges include maintaining reaction efficiency while minimizing side reactions, which can be addressed by optimizing solvent systems (e.g., anhydrous DMF) and reaction temperatures.

Q. Which analytical methods are most reliable for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) coupled with fluorescence detection is optimal due to the compound’s intrinsic fluorescence properties. For example, a method using a C18 column with methanol/water gradients and excitation/emission wavelengths of 320/400 nm achieves a detection limit of 30 ng/mL . Mass spectrometry (LC-MS/MS) is preferred for complex matrices (e.g., plasma or fecal extracts), offering specificity for distinguishing deuterated forms from endogenous metabolites. Calibration curves with deuterated internal standards (e.g., d₃-Urolithin A) are critical for accuracy .

Q. What in vitro cell models are appropriate for studying the anti-inflammatory effects of this compound?

Human colorectal carcinoma (HCT116) cells, particularly wild-type and p53-knockout lines, are widely used to assess anti-inflammatory and cell-cycle effects. For instance, treatment with 20–40 µM Urolithin A analogs induces G2/M phase arrest in WT cells via p53/p21 pathways, whereas p53−/− cells show resistance, highlighting mechanism-specific responses . Co-culture models with immune cells (e.g., THP-1 macrophages) can further evaluate cytokine modulation (e.g., IL-6, TNF-α) using qRT-PCR or ELISA.

Advanced Research Questions

Q. How do contradictory findings on this compound’s mitochondrial effects arise, and how can they be resolved methodologically?

Discrepancies in mitochondrial outcomes (e.g., enhanced vs. suppressed respiration) often stem from differences in cell type, treatment duration, or metabolic baseline states. For example, in HCT116 cells, Urolithin A reduces glycolytic potential in WT but not p53−/− cells, underscoring the role of p53 in metabolic reprogramming . To resolve contradictions, standardized protocols for oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) measurements (via Seahorse XF analyzers) are recommended, alongside parallel assessment of mitochondrial DNA copy number and mitophagy markers (e.g., PINK1/Parkin) .

Q. What experimental designs are optimal for evaluating blood-brain barrier (BBB) penetration of this compound?

In vitro BBB models using immortalized brain endothelial cells (e.g., hCMEC/D3) can assess permeability via transwell assays, with LC-MS/MS quantification of apical-to-basolateral transport. In vivo, deuterated analogs are administered to rodents, followed by brain tissue extraction and isotopic ratio analysis. Evidence suggests methyl ether metabolites (e.g., 8-O-methyl derivatives) exhibit enhanced CNS penetration due to catechol-O-methyltransferase (COMT) activity, which may apply to deuterated forms .

Q. How can researchers address inter-individual variability in this compound metabolism during preclinical studies?

Variability arises from gut microbiota composition differences affecting precursor conversion. To control this, germ-free animal models or fecal microbiota transplantation (FMT) can standardize microbial communities. In human trials, stratification by metabotype (e.g., “producer” vs. “non-producer” of Urolithin A) using fecal metabolomics (16S rRNA sequencing + LC-MS) ensures homogeneity .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Non-linear regression models (e.g., log-dose vs. response) with ANOVA and Tukey’s post-hoc tests are standard for dose-response curves. For metabolomic data, multivariate analysis (e.g., PCA or PLS-DA) identifies metabolite clusters correlated with treatment effects. Software like MetaboAnalyst 5.0 or Xcalibur™ is essential for pathway enrichment analysis .

Q. How should stability studies for this compound be conducted to ensure reproducible pharmacokinetic data?

Stability under physiological conditions (pH 7.4, 37°C) and in biological matrices (plasma, urine) must be assessed over 24–72 hours. Deuterated analogs are prone to isotopic exchange in aqueous environments; thus, storage at −80°C with protease inhibitors (e.g., EDTA) is critical. Accelerated stability testing via LC-MS/MS monitors deuterium retention (% deuterium ≥95% indicates acceptability) .

Data Contradiction Analysis

Q. Why do some studies report this compound as pro-apoptotic, while others observe cytostatic effects?

Context-dependent outcomes are linked to cell type and genetic background. In p53-proficient models (e.g., HepG2), Urolithin A induces apoptosis via Lin28a/let-7a axis modulation, whereas p53-deficient cells (e.g., HCT116 p53−/−) exhibit cytostatic G2/M arrest . Researchers should validate genetic profiles (e.g., p53 status via western blot) and employ dual apoptosis/cytostasis assays (e.g., Annexin V/PI staining + cell-cycle analysis).

Tables for Key Methodological Parameters

Parameter Recommended Protocol Reference
HPLC Fluorescence Detection Column: C18; λex/λem: 320/400 nm; LOD: 30 ng/mL
Cell Viability Assay MTT assay, 24-h incubation, IC₅₀ calculation
Mitophagy Quantification Western blot for PINK1/Parkin; mtDNA/nDNA ratio
Pharmacokinetic Half-Life LC-MS/MS, non-compartmental analysis (t₁/₂ = 17–22 h)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.